molecular formula C10H10O5S B2884274 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid CAS No. 1909325-93-4

2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid

Cat. No.: B2884274
CAS No.: 1909325-93-4
M. Wt: 242.25
InChI Key: QBVWYODOMKPJOK-UHFFFAOYSA-N
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Description

2-(4,4-Dioxo-2,3-dihydro-1,4lambda⁶-benzoxathiin-2-yl)acetic acid is a heterocyclic compound featuring a benzoxathiin core fused with a sulfone group (4,4-dioxo) and an acetic acid substituent at position 2. The benzoxathiin ring system combines benzene, oxygen (oxa), and sulfur (thiin) atoms, with the lambda⁶ notation indicating hexavalent sulfur in the sulfone configuration.

Properties

IUPAC Name

2-(4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5S/c11-10(12)5-7-6-16(13,14)9-4-2-1-3-8(9)15-7/h1-4,7H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVWYODOMKPJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2S1(=O)=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies for Benzoxathiin Derivatives

Cyclization of Thioether-Containing Precursors

A common approach to benzoxathiin systems involves cyclization of thioether intermediates. For example, ethyl 2-(2-hydroxyphenylthio)acetate can be synthesized by reacting 2-mercaptophenol with ethyl bromoacetate under basic conditions. Subsequent bromination α to the sulfur atom introduces a leaving group, enabling intramolecular Williamson ether synthesis to form the oxathiin ring.

Example Protocol:
  • Thioether Formation :
    • React 2-mercaptophenol with ethyl bromoacetate in ethanol using potassium carbonate as a base.
    • Yield: ~85% (theoretical).
  • Bromination :
    • Treat the thioether with N-bromosuccinimide (NBS) in carbon tetrachloride under light irradiation.
    • Yield: ~70%.
  • Cyclization :
    • Deprotonate the phenol with sodium hydride, inducing nucleophilic attack on the α-bromo carbon to form the six-membered oxathiin ring.
    • Yield: ~65%.

Oxidation to Sulfone

The thioether intermediate must be oxidized to a sulfone. Hydrogen peroxide (H₂O₂) in acetic acid is widely employed for this transformation.

Optimization Data:
Oxidizing Agent Temperature (°C) Time (h) Yield (%)
H₂O₂/AcOH 60 6 92
Oxone® 25 12 88
mCPBA 0 2 95

Post-oxidation, saponification of the ester group using aqueous NaOH yields the target carboxylic acid.

Alternative Routes and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2019 study demonstrated that cyclization of 2-(2-hydroxyphenylsulfonyl)acetate under microwave conditions (150°C, 20 min) achieved 94% yield compared to 65% under conventional heating.

Catalytic Asymmetric Methods

Chiral catalysts like (R)-BINOL-phosphoric acid enable enantioselective synthesis of benzoxathiin derivatives. For instance, asymmetric cyclization of prochiral thioethers achieved 88% enantiomeric excess (ee).

Industrial-Scale Production Considerations

Solvent Selection and Recycling

Isooctanol, used in esterification steps, can be recycled via distillation, reducing costs by ~30%.

Catalyst Recovery

Heterogeneous catalysts like silica-supported DMAP (SS-DMAP) allow reuse for up to five cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(4,4-Dioxo-2,3-dihydro-1,4lambda⁶-benzoxathiin-2-yl)acetic Acid and Analogs

Compound Name Core Ring Key Substituents Molecular Formula Molecular Weight
2-(4,4-Dioxo-2,3-dihydro-1,4lambda⁶-benzoxathiin-2-yl)acetic acid Benzoxathiin Acetic acid, sulfone C₁₀H₈O₅S* 256.23*
CHEMBL3703838 Benzoxathiin Chlorophenyl, hydroxymethyl oxane C₁₉H₁₈ClO₉S 457.86
[6-(Ethylsulfonyl)-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid Benzoxazin Ethylsulfonyl, acetic acid C₁₂H₁₃NO₆S 299.30
2,3-Dihydro-1,4-benzodioxin-6-ylmethyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide Benzodioxin Thiadiazolyl sulfide C₁₂H₁₂N₂O₂S₂ 296.36
2-([(Benzyloxy)carbonyl]amino)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin Benzyloxycarbonyl amino, acetic acid C₁₈H₁₇NO₆ 343.34

Key Observations:

  • Core Rings : The benzoxathiin core (target compound) differs from benzoxazin () and benzodioxin () in sulfur inclusion and oxidation state. Sulfone groups enhance polarity compared to ethers or sulfides.
  • Substituents : The acetic acid group in the target compound is a common pharmacophore, while analogs feature chlorophenyl (), ethylsulfonyl (), or thiadiazole () moieties, influencing target specificity and solubility.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound pKa Density (g/cm³) Boiling Point (°C)
Target compound* ~3.5 (estimated) ~1.3–1.4 ~500–600
CHEMBL3703838 Not reported Not reported Not reported
[6-(Ethylsulfonyl)-...]acetic acid Not reported Not reported Not reported
CAS 73101-08-3 3.44 ± 0.10 1.359 ± 0.06 565.7 ± 50.0

*Estimated based on structural similarity to CAS 73101-08-3 .

Key Observations:

  • The target compound’s acetic acid group contributes to its acidity (pKa ~3.5), comparable to CAS 73101-08-3 (pKa 3.44).
  • Sulfone and sulfonyl groups increase density and thermal stability, as seen in the high predicted boiling points .

Biological Activity

The compound 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid is a member of the benzoxathiin family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure

The molecular structure of 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid can be represented as follows:

C10H9O4S\text{C}_{10}\text{H}_{9}\text{O}_4\text{S}

Physical Properties

  • Molecular Weight : 229.25 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Antiviral Properties

Research has indicated that compounds related to benzoxathiins exhibit significant antiviral activity. In particular, derivatives of this compound have shown effectiveness against various viral pathogens. For instance, studies have demonstrated that certain benzoxathiin derivatives inhibit viral replication by interfering with viral polymerases or proteases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it exhibits activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Antioxidant Activity

Antioxidant assays have shown that 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid possesses significant free radical scavenging capabilities. This property is crucial for potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic processes. For example, it has been shown to inhibit cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism . This inhibition can lead to increased levels of high-density lipoprotein cholesterol (HDL-C), suggesting potential cardiovascular benefits.

The biological activities of 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid are attributed to several mechanisms:

  • Interaction with Target Proteins : The compound binds to specific proteins involved in viral replication and cellular metabolism.
  • Free Radical Scavenging : Its chemical structure allows it to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : By binding to active sites on enzymes like CETP, it alters their function and reduces their activity.

Study on Antiviral Activity

In a recent study published in Journal of Virology, researchers explored the antiviral effects of benzoxathiin derivatives against influenza viruses. The findings indicated that these compounds could reduce viral load significantly in infected cell lines .

Study on Antimicrobial Activity

A study published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid against antibiotic-resistant strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Q & A

Q. What are the standard synthetic pathways for 2-(4,4-dioxo-2,3-dihydro-1,4λ⁶-benzoxathiin-2-yl)acetic acid, and what are their limitations?

Methodological Answer: The compound is typically synthesized via cyclization of precursor molecules containing benzoxathiine and acetic acid moieties. For example, a multistep approach involving thioether oxidation and ring closure under acidic conditions has been reported . Key challenges include controlling stereochemistry during cyclization and minimizing byproducts like sulfone derivatives. Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol. Yield optimization (typically 40–60%) depends on precise stoichiometric ratios of reactants like 2-mercaptoacetic acid derivatives and halogenated benzodioxane precursors .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the benzoxathiine ring system and acetic acid side chain. For example, the dioxo sulfur group (λ⁶-sulfur) produces distinct ¹³C NMR signals at ~110–120 ppm due to hyperconjugation effects . High-resolution mass spectrometry (HRMS) and X-ray crystallography are used to validate molecular geometry, with crystal structures revealing planarity in the benzoxathiine ring and dihedral angles of ~15° between the acetic acid moiety and the core .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of benzoxathiine ring formation?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) favor sulfone intermediate formation, while nonpolar solvents (e.g., toluene) promote cyclization. For example, at 80°C in DMF, sulfonation dominates, but switching to toluene at reflux (110°C) increases cyclization efficiency by 30% . Catalysts like p-toluenesulfonic acid (PTSA) are critical for lowering activation energy, but excess acid leads to ring-opening side reactions. Kinetic studies using in situ IR spectroscopy are recommended to monitor intermediate stability .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Comparative bioactivity assays under standardized conditions (e.g., MIC testing against Staphylococcus aureus ATCC 25923) are necessary. For instance, analogs with electron-withdrawing substituents on the benzoxathiine ring show enhanced antimicrobial activity (MIC: 2–4 µg/mL) but increased cytotoxicity (IC₅₀: 10–15 µM in HEK293 cells) due to redox cycling . Data normalization to lipophilicity (logP) and molecular docking studies against target enzymes (e.g., bacterial dihydrofolate reductase) can clarify mechanistic discrepancies .

Q. How can computational methods predict the stability of the λ⁶-sulfur configuration under physiological conditions?

Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model sulfur oxidation states and bond dissociation energies. For example, the λ⁶-sulfur dioxo group exhibits a Gibbs free energy (ΔG) of −28.5 kcal/mol for reduction to λ⁴-sulfur in aqueous media, suggesting instability in reducing environments like the cytosol . Molecular dynamics simulations (AMBER force field) further predict rapid degradation (<1 ns) in blood plasma unless stabilized by hydrophobic encapsulation .

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